molecular formula C14H13NO4 B8767176 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 1192717-69-3

1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B8767176
Key on ui cas rn: 1192717-69-3
M. Wt: 259.26 g/mol
InChI Key: GPMACFSUKMERCE-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

A solution of sodium hydroxide (101 g, 2.53 mol) in water (340 mL) was added to a solution of diethyl 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylate (80 g, 0.25 mol) in ethanol (340 mL) and heated at reflux for 15 h. Ethanol was removed under reduced pressure and the residue diluted with water (200 mL) and chilled to 0° C. Concentrated hydrochloric acid (˜150 mL) was slowly added to adjust pH to ˜2, while maintaining temperature below 10° C. and the mixture was stirred for 30 min. The precipitated solid was filtered, washed with water (100 mL) and petroleum ether (200 mL) and dried under vacuum at 60° C. to afford 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylic acid (60 g, 91%) as a white solid.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([O:12]CC)=[O:11])[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:5]1[C:21]([O:23]CC)=[O:22]>O.C(O)C>[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([OH:12])=[O:11])[C:6]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[C:5]1[C:21]([OH:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
CN1C(=C(C(=C1C)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
Name
Quantity
340 mL
Type
solvent
Smiles
O
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (200 mL)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (˜150 mL) was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature below 10° C.
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (100 mL) and petroleum ether (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=C(C(=C1C)C(=O)O)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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